(5Z)-2-(4-bromoanilino)-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazol-4-one
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Overview
Description
(5Z)-2-(4-bromoanilino)-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazol-4-one is a synthetic organic compound that belongs to the thiazole family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-2-(4-bromoanilino)-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazol-4-one typically involves the condensation of 4-bromoaniline with 6-bromo-1,3-benzodioxole-5-carbaldehyde in the presence of a thiazole-forming reagent. The reaction is carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product while minimizing the production time and cost.
Chemical Reactions Analysis
Types of Reactions
(5Z)-2-(4-bromoanilino)-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazol-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reactions are typically carried out under controlled conditions, such as specific temperatures and solvents, to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with different functional groups.
Scientific Research Applications
(5Z)-2-(4-bromoanilino)-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazol-4-one has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5Z)-2-(4-bromoanilino)-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazol-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride
- Vanillin acetate
- 4-Bromophenethyl alcohol
Uniqueness
Compared to similar compounds, (5Z)-2-(4-bromoanilino)-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazol-4-one is unique due to its specific structural features, such as the presence of bromine atoms and a benzodioxole moiety
Properties
Molecular Formula |
C17H10Br2N2O3S |
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Molecular Weight |
482.1 g/mol |
IUPAC Name |
(5Z)-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-2-(4-bromophenyl)imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H10Br2N2O3S/c18-10-1-3-11(4-2-10)20-17-21-16(22)15(25-17)6-9-5-13-14(7-12(9)19)24-8-23-13/h1-7H,8H2,(H,20,21,22)/b15-6- |
InChI Key |
NBDIIFVLZKIOAR-UUASQNMZSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C(=C2)/C=C\3/C(=O)NC(=NC4=CC=C(C=C4)Br)S3)Br |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C=C3C(=O)NC(=NC4=CC=C(C=C4)Br)S3)Br |
Origin of Product |
United States |
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